3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile
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Overview
Description
3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound with a unique structure that includes a difluorophenyl group, an oxirane ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 3,5-difluorophenyl compounds with epoxides and nitriles under specific conditions. One common method involves the fluorination of 1,3,5-trichlorobenzene to produce 3,5-difluoroaniline, which is then reacted with epoxides and nitriles to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxirane ring or the nitrile group.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenyl isocyanate: Used in similar applications but with different reactivity due to the isocyanate group.
3-(3,5-Difluorophenyl)propionic acid: Shares the difluorophenyl group but has different chemical properties due to the propionic acid moiety.
Uniqueness
3-(3,5-Difluorophenyl)-3-methyloxirane-2-carbonitrile is unique due to the combination of the oxirane ring and the carbonitrile group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H7F2NO |
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Molecular Weight |
195.16 g/mol |
IUPAC Name |
3-(3,5-difluorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H7F2NO/c1-10(9(5-13)14-10)6-2-7(11)4-8(12)3-6/h2-4,9H,1H3 |
InChI Key |
DXMAKWDEMYFKFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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